2-Methyl-2-(3,4,5-trimethoxyphenyl)propanal
Description
2-Methyl-2-(3,4,5-trimethoxyphenyl)propanal (CAS: 19589-25-4) is a branched aldehyde derivative featuring a 3,4,5-trimethoxyphenyl group attached to a propanal backbone. This compound is structurally characterized by its aldehyde functional group and a sterically hindered methyl group at the β-position of the aldehyde. The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in bioactive molecules, known to influence electronic properties and intermolecular interactions .
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-methyl-2-(3,4,5-trimethoxyphenyl)propanal |
InChI |
InChI=1S/C13H18O4/c1-13(2,8-14)9-6-10(15-3)12(17-5)11(7-9)16-4/h6-8H,1-5H3 |
InChI Key |
PTOCOQGLKZYCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3,4,5-trimethoxyphenyl)propanal typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3,4,5-trimethoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-2-(3,4,5-trimethoxyphenyl)propanoic acid.
Reduction: 2-Methyl-2-(3,4,5-trimethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3,4,5-trimethoxyphenyl)propanal involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as apoptosis and inflammation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Enzyme Inhibition and Antimicrobial Effects
- Chalcone Derivatives : (E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one analogs exhibit moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, with activity correlating to substituent electronic effects (Hammett σ constants) .
- Combretastatin Analogs : Sodium phosphate prodrugs (e.g., 1n) show enhanced water solubility and retain antineoplastic activity by disrupting microtubule assembly .
Herbicidal Activity
Spectral and Electronic Properties
- Chalcones: UV-Vis spectra show strong absorption at ~300–350 nm due to π→π* transitions in the enone system. Substituent effects (e.g., electron-withdrawing groups) correlate with Hammett σ constants in NMR chemical shifts .
- 3,4,5-Trimethoxyphenyl Propanal : Expected IR peaks at ~1749 cm<sup>−1</sup> (aldehyde C=O stretch) and 1250–1003 cm<sup>−1</sup> (aryl-OCH3 bending), similar to related aldehydes .
Biological Activity
2-Methyl-2-(3,4,5-trimethoxyphenyl)propanal is an organic compound characterized by a propanal backbone with a methyl group and a phenyl ring substituted with three methoxy groups. Its molecular formula is and it has a molecular weight of approximately 238.28 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The unique structural features of this compound contribute to its biological activity. The presence of methoxy groups on the phenyl ring enhances the compound's ability to interact with various biological targets, potentially influencing cellular signaling pathways and exhibiting pharmacological properties such as anti-inflammatory, antioxidant, and anticancer activities.
Biological Activity Overview
Research indicates that compounds similar in structure to this compound often exhibit significant biological activities. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Studies have shown that compounds with similar methoxy-substituted phenyl structures can inhibit cancer cell proliferation. For instance, derivatives containing the 3,4,5-trimethoxyphenyl group have been investigated for their ability to enhance the cytotoxicity of established chemotherapeutics like doxorubicin in multidrug-resistant (MDR) cancer cell lines. One study reported that compounds with this substitution pattern exhibited reversal effects on drug resistance by increasing doxorubicin's intracellular accumulation .
Table 1: Summary of Anticancer Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 10.5 | Inhibits tubulin polymerization |
| Compound B | 15.0 | Induces apoptosis via mitochondrial pathway |
| This compound | TBD | Enhances doxorubicin efficacy |
Anti-inflammatory and Antioxidant Properties
The presence of methoxy groups is associated with enhanced antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively and modulate inflammatory responses in vitro. This suggests that this compound may also possess these beneficial properties.
Case Studies
-
Study on Drug Resistance Reversal :
A series of piperazine derivatives containing the 3,4,5-trimethoxyphenyl moiety were synthesized and tested for their ability to reverse MDR in cancer cells. The results indicated that these derivatives significantly enhanced the cytotoxicity of doxorubicin in resistant cell lines compared to controls . -
Antioxidant Activity Assessment :
Another investigation focused on the antioxidant properties of related compounds. The study utilized various assays (DPPH radical scavenging assay) to demonstrate that these compounds could effectively reduce oxidative stress markers in human cell lines.
The biological mechanisms underlying the activity of this compound are not fully elucidated but are believed to involve:
- Interaction with cellular receptors : The methoxy groups may facilitate binding to specific receptors or enzymes.
- Induction of oxidative stress : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
- Modulation of signaling pathways : Potential alterations in pathways such as NF-kB and MAPK may contribute to its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
